{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with thiourea under specific conditions to form the intermediate {[(3-chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide. This intermediate is then treated with hydrobromic acid to yield the final hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, pressure, and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide hydrochloride
- {[(3-Chloro-2-fluorophenyl)methyl]sulfanyl}methanimidamide sulfate
Uniqueness
Properties
IUPAC Name |
(3-chloro-2-fluorophenyl)methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2S.BrH/c9-6-3-1-2-5(7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYFCLSUHNWXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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